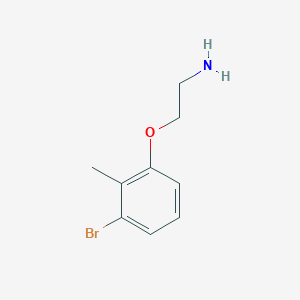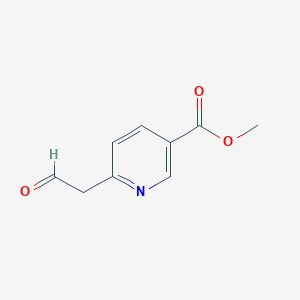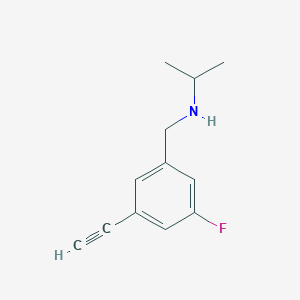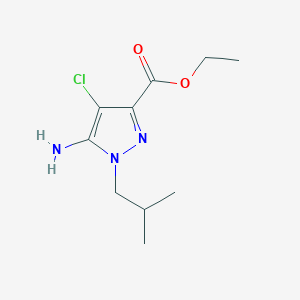
2-(3-Bromo-2-methyl-phenoxy)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methyl-phenoxy)-ethylamine is an organic compound that features a brominated phenol ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine typically involves the bromination of 2-methylphenol followed by etherification and subsequent amination. One common method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to brominate 2-methylphenol . The brominated product is then reacted with ethylene oxide to form the ether, which is subsequently aminated using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methyl-phenoxy)-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol ether moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Triphenylphosphine: Acts as a catalyst in bromination.
Ethylene Oxide: Used for etherification.
Ammonia or Amines: Used for amination.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Hydrogenated Compounds: Formed through reduction.
Scientific Research Applications
2-(3-Bromo-2-methyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol ether moiety play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylphenol : A precursor in the synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine.
- 2,6-Dibromotoluene : Another brominated aromatic compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a brominated phenol ether and an ethylamine moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 |
InChI Key |
SRKVJPZXBABBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)













